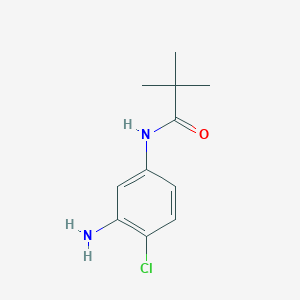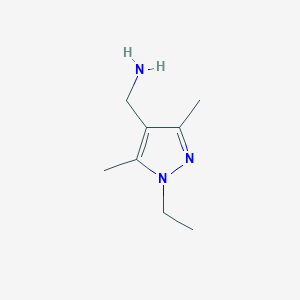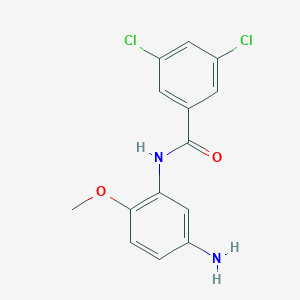
N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide, also known as N-Chloroacetyl-2,2-dimethylpropanamide, is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry, pharmaceuticals, and other scientific research applications. It is a colorless, crystalline solid that is soluble in water, alcohols, and organic solvents. This compound has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.
Scientific Research Applications
Crystal Structure Analysis
- A study focused on the synthesis and crystal structure of a related compound, which was determined using X-ray single crystal diffraction. This research contributes to the understanding of the structural properties of similar chemical compounds (Huang Ming-zhi et al., 2005).
Cancer Research Applications
- In cancer research, derivatives of this compound have been synthesized and shown to selectively inhibit the proliferation of colon cancer cells, indicating potential therapeutic applications (S. E. Rayes et al., 2020).
- Another study synthesized metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which were tested for anti-tumor activities and showed potential as CDK8 kinase inhibitors for colon cancer therapy (A. Aboelmagd et al., 2021).
Molecular Synthesis and Analysis
- The compound was used in a study for determining its concentration in aqueous solutions via spectrophotometry, demonstrating its analytical applications (L. Shu, 2011).
- Another research described synthetic pathways to N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, highlighting its use in preparing imidazole-amine ligands (Lionel Cheruzel et al., 2011).
Additional Research
- There have been studies on the synthesis of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which showed activity in anticonvulsant tests, suggesting potential applications in epilepsy treatment (A. Idris et al., 2011).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQARRSANBOYSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)
![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)




![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)



![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)


